![molecular formula C13H19NO3 B1375649 2-(Boc-aminomethyl)benzyl Alcohol CAS No. 1333114-86-5](/img/structure/B1375649.png)
2-(Boc-aminomethyl)benzyl Alcohol
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Overview
Description
2-(Boc-aminomethyl)benzyl Alcohol is a useful research intermediate for the total synthesis of Adalinine . It is oxidatively cyclised with an array of ketones in dioxane at 80°C in the presence of a ruthenium catalyst and KOH to give corresponding quinolines .
Synthesis Analysis
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular formula of 2-(Boc-aminomethyl)benzyl Alcohol is C13H19NO3. Its molecular weight is 237.29 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Chemical Reactions Analysis
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.29 and a molecular formula of C13H19NO3 . The boiling point of alcohols increases with an increase in the number of carbon atoms in the aliphatic carbon chain .Scientific Research Applications
Synthesis of Nitric Oxide Synthase Inhibitors : It is used in the synthesis of neuronal nitric oxide synthase inhibitors, with a focus on the deprotection of the benzyl group from the N-Boc and N-Bn double-protected 2-aminopyridine ring, which is a critical step in creating these inhibitors (Ji, Jing, Huang, & Silverman, 2012).
Production of Epoxy Amino Acids : This compound plays a role in the production of epoxy amino acids from allylglycines, which are then used to generate hydroxyproline derivatives, important in peptide synthesis (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Asymmetric Synthesis : It is involved in the highly stereoselective synthesis of α-alkyl-α-hydroxy-β-amino esters through a tandem Wittig-rearrangement/Mannich reaction sequence, useful in creating various enantiomerically enriched products (Giampietro & Wolfe, 2010).
Liquid-Phase Peptide Synthesis : The compound is used in the development of hydrophobic benzyl alcohol as a soluble tag for liquid-phase peptide synthesis, facilitating the synthesis of peptides with modern synthetic chemistry approaches (Wakamatsu, Okada, Sugai, Hussaini, & Chiba, 2017).
Renewable Benzyl Alcohol Production : It is significant in the biosynthesis of benzyl alcohol from renewable glucose using engineered Escherichia coli, contributing to environmentally friendly production methods in the pharmaceutical and cosmetics industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Chiral Separation in Pharmaceuticals : Used in the chiral separation of proline derivatives, essential for the development of pharmaceutical compounds, utilizing high-performance liquid chromatography (HPLC) methods (Zhao & Pritts, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGGBZVYBKJFBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-aminomethyl)benzyl Alcohol |
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